molecular formula C6H4ClFS B3335423 2-Chloro-6-fluorobenzenethiol CAS No. 1208075-39-1

2-Chloro-6-fluorobenzenethiol

Cat. No.: B3335423
CAS No.: 1208075-39-1
M. Wt: 162.61
InChI Key: BNFQVQFCVBEQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4ClFS It is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH)

Scientific Research Applications

Chemistry: 2-Chloro-6-fluorobenzenethiol is used as a building block in organic synthesis, particularly in the preparation of more complex organosulfur compounds. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with specific chemical properties .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its unique structure allows it to be used in the design of enzyme inhibitors or probes for studying biochemical pathways .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antimicrobial agents or in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, polymers, and coatings. Its reactivity and functional groups make it valuable for creating materials with desired properties .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-6-fluorobenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may be necessary for 2-Chloro-6-fluorobenzenethiol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzenethiol typically involves the halogenation of benzene derivatives followed by thiolation. One common method involves the chlorination and fluorination of benzene to produce 2-Chloro-6-fluorobenzene, which is then subjected to thiolation using thiolating agents such as thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and thiolation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzenethiol involves its interaction with specific molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chlorobenzenethiol
  • 2-Fluorobenzenethiol
  • 4-Chloro-2-fluorobenzenethiol

Comparison: 2-Chloro-6-fluorobenzenethiol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This dual halogenation can influence the compound’s reactivity and interactions compared to its mono-halogenated counterparts. The combination of chlorine and fluorine atoms can enhance the compound’s stability and reactivity in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-6-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFQVQFCVBEQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679235
Record name 2-Chloro-6-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-39-1
Record name 2-Chloro-6-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzenethiol
Reactant of Route 2
2-Chloro-6-fluorobenzenethiol
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-fluorobenzenethiol
Reactant of Route 4
2-Chloro-6-fluorobenzenethiol
Reactant of Route 5
2-Chloro-6-fluorobenzenethiol
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-fluorobenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.